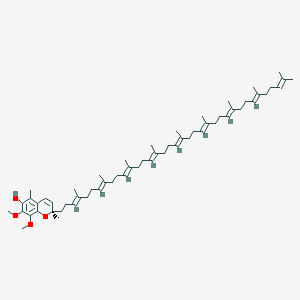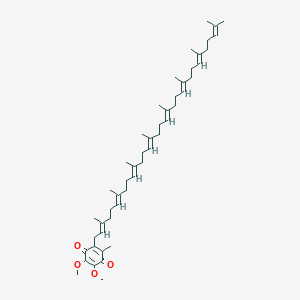![molecular formula C15H16FN3O B124973 N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide CAS No. 229970-68-7](/img/structure/B124973.png)
N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide" is a chemical entity that can be associated with a variety of research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the general class of acetamide derivatives is well-represented, indicating the relevance of such compounds in the development of pharmacologically active agents and in the study of their properties and synthesis .
Synthesis Analysis
The synthesis of acetamide derivatives is a topic of interest in several papers. For instance, the synthesis of various N-substituted acetamides with potential opioid kappa agonist activity is described, where different substituents are introduced to explore their biological activity . Another paper details the synthesis of substituted N-(2-hydroxyphenyl)acetamides, which involves the formation of hydrogen bonds in the synthesized compounds . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide is achieved through a multi-step process including acetylation, esterification, and ester interchange, with high yields reported . These studies demonstrate the synthetic routes that could potentially be applied to the synthesis of "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide" .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their chemical behavior and potential biological activity. X-ray crystallography is often used to determine the structure of such compounds, as seen in the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveals intermolecular hydrogen bonds, which are important for the stability and reactivity of the molecule . These structural analyses provide insights into how the molecular structure of "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide" might be elucidated and how its geometry could influence its properties .
Chemical Reactions Analysis
The reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The papers do not directly address the chemical reactions of "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide," but they do provide examples of reactions involving similar compounds. For instance, the formation of intramolecular hydrogen bonds and their electronic behavior in substituted N-(2-hydroxyphenyl)acetamides is discussed . The chemical reactivity of such compounds can be inferred from these studies, which may be applicable to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure and substituents. The provided papers discuss various properties, such as the linearly extended conformation of the 2-acetylaminoacetamide moiety in one compound and the anticonvulsant activities of functionalized amino acid derivatives . Additionally, the antimicrobial activity of certain acetamide derivatives against bacterial and fungal species is evaluated, indicating the potential for diverse biological applications . These findings suggest that "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide" may also possess unique physical and chemical properties that could be explored for various uses .
Aplicaciones Científicas De Investigación
Anticonvulsant and Antiepileptic Properties
- N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide derivatives have been studied for their potential anticonvulsant activities. A study detailed the crystal structures and stereochemical properties of related compounds, suggesting a link between molecular features and anticonvulsant activities (Camerman et al., 2005).
Anti-inflammatory Activity
- Novel derivatives of N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide have been synthesized and demonstrated significant anti-inflammatory activity. The specific molecular structures of these compounds were confirmed through various spectroscopic methods, and the anti-inflammatory effects were evaluated, revealing promising results for certain derivatives (Sunder & Maleraju, 2013).
Fluorescence and Photophysical Properties
- The influence of amino/amido substitutions on the molecular structures and photophysical properties of related derivatives was investigated. The study highlighted the formation of intramolecular hydrogen bonds and their impact on absorption bands and fluorescence emissions, offering insights into the fluorescence properties based on amino group substitutions (Toshiyuki et al., 2020).
Antimicrobial Activity
- A study synthesized and characterized Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide, exploring their antimicrobial activities. The synthesis process and the structural properties of the compounds were detailed, providing a foundation for their potential application in antimicrobial treatments (Arora et al., 2012).
Propiedades
IUPAC Name |
N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-10(20)19-15-7-6-13(8-14(15)17)18-9-11-2-4-12(16)5-3-11/h2-8,18H,9,17H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNSHYRMOVKKSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Retigabine | |
CAS RN |
229970-68-7 |
Source


|
| Record name | 229970-68-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)










![tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate](/img/structure/B124916.png)

![Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate](/img/structure/B124920.png)